(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRNVBSQHBDHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Intermediate
The 5-chloro-6-(trifluoromethyl)pyrimidin-4-yl moiety is typically synthesized or procured as a key intermediate. The trifluoromethyl group and chloro substituent are introduced through selective halogenation and trifluoromethylation reactions on pyrimidine derivatives.
A representative halogenation example involves chlorination at the 5-position, while trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or related electrophilic trifluoromethyl sources under controlled conditions.
Preparation of the Pyrrolidine-2-carboxylic Acid Moiety
The pyrrolidine ring with defined (2S)-stereochemistry is commonly synthesized starting from commercially available chiral precursors or via asymmetric synthesis methods such as:
- Reductive amination of appropriate aldehydes with chiral amines.
- Enantioselective cyclization reactions.
- Hydrolysis of methyl esters to yield the free carboxylic acid.
For instance, methyl esters of pyrrolidine-2-carboxylic acid derivatives can be hydrolyzed under basic conditions to afford the corresponding acids.
Coupling of Pyrrolidine and Pyrimidine Units
The key step involves coupling the pyrrolidine nitrogen to the pyrimidine ring at the 4-position. This is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, exploiting the electron-deficient nature of the pyrimidine ring activated by the chloro and trifluoromethyl substituents.
- The pyrrolidine nitrogen acts as a nucleophile, displacing a suitable leaving group (often chlorine) on the pyrimidine ring.
- Reaction conditions typically involve polar aprotic solvents and may require heating to facilitate substitution.
Hydrolysis and Final Purification
After coupling, any ester protecting groups on the pyrrolidine ring are hydrolyzed to the free carboxylic acid using aqueous base or acidic hydrolysis depending on protecting groups employed.
- Hydrolysis conditions: reflux with aqueous sodium hydroxide or lithium hydroxide in organic solvents such as THF or methanol.
- The crude acid is then purified by crystallization or chromatographic techniques to yield the target compound.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Halogenation & trifluoromethylation | Chlorination, electrophilic trifluoromethylation | 5-chloro-6-(trifluoromethyl)pyrimidine intermediate |
| 2 | Pyrrolidine ring formation | Reductive amination, asymmetric cyclization | (2S)-pyrrolidine-2-carboxylate methyl ester |
| 3 | Coupling via nucleophilic aromatic substitution | Pyrrolidine + pyrimidine, polar aprotic solvent, heat | Coupled methyl ester intermediate |
| 4 | Hydrolysis | Aqueous base reflux (NaOH, LiOH) | (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid |
Research Findings and Optimization Notes
- Hydrolysis of methyl esters to carboxylic acids proceeds efficiently under basic conditions with minimal racemization.
- The nucleophilic aromatic substitution step benefits from electron-withdrawing groups (Cl, CF3) on the pyrimidine ring, enhancing reactivity.
- Purification is typically achieved via column chromatography or recrystallization; high purity is critical for biological evaluation.
- The stereochemistry at the 2-position of the pyrrolidine ring is preserved throughout the synthesis by using chiral starting materials or asymmetric synthesis techniques.
Analytical Data Supporting the Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of intermediates and final product.
- Mass spectrometry (ESI-MS) verifies molecular weight and purity.
- High-performance liquid chromatography (HPLC) is used for purification and purity assessment.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of methionine aminopeptidases (MetAPs), which are essential enzymes involved in protein synthesis. MetAPs remove the initiator methionine from nascent peptides, a step critical for protein maturation. The inhibition of MetAPs has been linked to anti-cancer and antimicrobial activities, making this compound a promising candidate in cancer therapy and the treatment of infections caused by resistant bacteria .
Anticancer Research
Research indicates that compounds similar to (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid can selectively inhibit cancer cell growth by targeting specific metabolic pathways. Studies have shown that inhibitors of MetAPs can induce apoptosis in cancer cells, providing a potential therapeutic avenue for treating various cancers .
Antimicrobial Activity
The compound's mechanism as an inhibitor of MetAPs has also been explored in the context of microbial infections. By targeting bacterial MetAPs, the compound can disrupt protein synthesis in pathogens, leading to their death or stunted growth. This application is particularly relevant in the face of rising antibiotic resistance .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with other pyrrolidine-2-carboxylic acid derivatives but differs in substituent patterns. Key comparisons include:
Key Observations:
- Pyrimidine vs. Dihydropyrimidine: The target compound’s pyrimidine ring is fully aromatic, while the RCSB PDB ligand () features a dihydropyrimidine core, which may influence redox activity or conformational flexibility .
- Substituent Effects: The trifluoromethyl group in the target compound increases electronegativity and metabolic resistance compared to the bis(fluoranyl) groups in the RCSB ligand .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound significantly enhances logP compared to analogs with fluorine or ethoxycarbonyl substituents (e.g., cyclohexyl-containing derivatives in ) .
- Molecular Weight: The target compound (284.45 g/mol) is smaller than the RCSB ligand (514.91 g/mol), suggesting better membrane permeability and oral bioavailability.
Biological Activity
(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an inhibitor of methionine aminopeptidases (MetAPs). This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
The chemical structure of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid can be represented by the following formula:
- Molecular Formula : C11H12ClF3N4O2
- Molecular Weight : 300.69 g/mol
The primary biological activity of this compound is attributed to its role as an inhibitor of MetAPs, which are essential enzymes involved in protein synthesis. MetAPs remove the initiator methionine from nascent peptides, a critical step for protein maturation. Inhibition of these enzymes can lead to the disruption of cellular processes in cancer and microbial infections.
Inhibition of Methionine Aminopeptidases
Research has shown that (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid exhibits selective inhibition against type I MetAPs. A study conducted by Kishor et al. demonstrated that this compound effectively inhibited human MetAP1b with an IC50 value in the low micromolar range. The structural analysis revealed specific interactions between the compound and the enzyme's active site, which were confirmed through X-ray crystallography (PDB ID: 4IKT) .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it showed promising results against human leukemia cell lines such as CEM-13 and U-937, with IC50 values indicating potent antitumor activity. Flow cytometry assays indicated that the compound induces apoptosis in these cells, suggesting a mechanism that involves the activation of apoptotic pathways .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MetAP1b Inhibition | Human | 0.5 | Competitive inhibition |
| Cytotoxicity | CEM-13 | 0.8 | Induction of apoptosis |
| Cytotoxicity | U-937 | 0.6 | Induction of apoptosis |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effect of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability with an IC50 value of 0.65 µM, alongside increased expression levels of p53 protein, which is known to play a crucial role in regulating the cell cycle and apoptosis .
- Mechanistic Insights : Further mechanistic studies using Western blot analysis revealed that treatment with this compound led to cleavage of caspase-3, reinforcing its role in promoting apoptosis through intrinsic pathways .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid?
- Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling and deprotection is commonly employed. For example, palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C, inert atmosphere) facilitate pyrimidine-pyrrolidine coupling . Acidic hydrolysis (HCl/water, 93–96°C) is then used to cleave ester groups. Yield optimization requires strict control of reaction time (5.5–17 h) and inert conditions to prevent side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic pyrrolidine proton signals (δ ~2.5–4.0 ppm) and pyrimidine aromatic protons (δ ~8.5–9.0 ppm). Trifluoromethyl groups appear as singlets in 19F NMR (δ ~-60 to -70 ppm) .
- LCMS : Monitor molecular ion peaks ([M+H]+) and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., calculated vs. observed within 2 ppm error).
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect stereoisomers .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at -20°C, protected from moisture and light. Avoid prolonged storage due to potential degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What initial biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against pyrimidine-metabolizing enzymes (e.g., thymidylate synthase) using fluorogenic substrates .
- Cellular Viability Assays : Use cancer cell lines (e.g., HCT-116 or MCF-7) with MTT or CellTiter-Glo to assess IC50 values .
- Solubility Screening : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Q. How can common impurities during synthesis be identified and mitigated?
- Methodological Answer :
- By-Products : Monitor for unreacted pyrimidine intermediates or esterified derivatives via LCMS. Adjust stoichiometry of palladium catalysts to minimize coupling failures .
- Degradation Products : Use accelerated stability studies (40°C/75% RH) with HPLC to detect hydrolyzed carboxylic acid or racemized stereoisomers .
Advanced Research Questions
Q. How can coupling reactions be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Catalyst Screening : Compare palladium diacetate with alternatives like Pd(OAc)2/XPhos or PdCl2(dtbpf) for enhanced regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus tert-butanol to balance reaction rate and by-product formation .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve reproducibility .
Q. What strategies resolve contradictions in biological activity data across assay models?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated inactivation, which may explain variability in cell-based vs. in vivo models .
Q. How can stereochemical stability under varying pH and temperature conditions be studied?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients to monitor racemization .
- Circular Dichroism (CD) : Track changes in optical activity during stress testing (e.g., 0.1N HCl/NaOH, 60°C) to correlate degradation with stereoinversion .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with pyrimidine-binding pockets (e.g., DHFR or MDM2) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and entropy contributions .
Q. How to establish a robust HPLC method for separating stereoisomers and degradation products?
- Methodological Answer :
- Column Selection : Compare C18, phenyl-hexyl, and HILIC columns for resolution of polar degradation products .
- Mobile Phase Optimization : Add ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve peak symmetry for carboxylic acid derivatives .
- Forced Degradation : Expose the compound to heat, light, and oxidative stress (H2O2) to generate known impurities for method validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
